molecular formula C21H18F2O8S B1384741 1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate CAS No. 1048912-57-7

1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate

Cat. No.: B1384741
CAS No.: 1048912-57-7
M. Wt: 468.4 g/mol
InChI Key: OMPDQBFLCPAELL-UHFFFAOYSA-N
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Description

1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate is a complex organic compound with a unique structure that includes both fluorinated and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate typically involves multi-step organic reactions. One common method starts with the preparation of the 3,5-difluorobenzoyl chloride, which is then reacted with dimethyl malonate in the presence of a base such as sodium hydride. The resulting intermediate is further reacted with 4-(methylsulfonyl)benzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate involves its interaction with specific molecular targets. The compound’s fluorinated and sulfonyl groups can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate is unique due to its combination of fluorinated and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methylsulfonylphenyl)-2-oxoethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2O8S/c1-30-19(26)21(20(27)31-2,18(25)13-8-14(22)10-15(23)9-13)11-17(24)12-4-6-16(7-5-12)32(3,28)29/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPDQBFLCPAELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)S(=O)(=O)C)(C(=O)C2=CC(=CC(=C2)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate
Reactant of Route 2
1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate
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1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate
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1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate
Reactant of Route 5
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1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate
Reactant of Route 6
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1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate

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